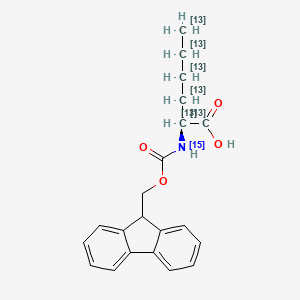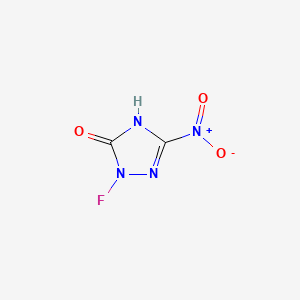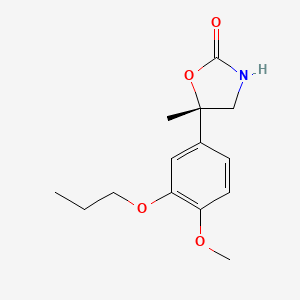
Ethanedioic Acid Monoethyl Ester; Oxalic Acid Ethyl Ester; Oxalic Acid Monoethyl Ester; Ethyl Hydrogen Oxalate; Monoethyl Oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic Acid Ethyl Ester, also known as Diethyl Oxalate, is an organic compound with the chemical formula C6H10O4. It is a colorless liquid with a mild, pleasant odor. This ester is derived from oxalic acid and ethanol and is commonly used in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Oxalic Acid Ethyl Ester can be synthesized through the esterification of oxalic acid with ethanol. The reaction typically involves heating oxalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
C2H2O4+2C2H5OH→C6H10O4+H2O
In this process, oxalic acid reacts with ethanol to form Oxalic Acid Ethyl Ester and water. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of Oxalic Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity Oxalic Acid Ethyl Ester .
化学反应分析
Types of Reactions
Oxalic Acid Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
-
Hydrolysis: : In the presence of water and an acid or base catalyst, Oxalic Acid Ethyl Ester can be hydrolyzed to form oxalic acid and ethanol. Acidic hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) produces a carboxylate salt and ethanol .
-
Reduction: : Oxalic Acid Ethyl Ester can be reduced to form ethylene glycol and ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) .
-
Substitution: : The ester group in Oxalic Acid Ethyl Ester can be substituted with other nucleophiles, such as amines, to form amides .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Amines and other nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Oxalic acid and ethanol.
Reduction: Ethylene glycol and ethanol.
Substitution: Amides and other substituted products.
科学研究应用
Oxalic Acid Ethyl Ester has a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of Oxalic Acid Ethyl Ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of oxalic acid and ethanol. In reduction reactions, the ester is reduced to ethylene glycol and ethanol through the transfer of hydride ions from the reducing agent .
相似化合物的比较
Oxalic Acid Ethyl Ester can be compared with other esters and oxalate derivatives:
Dimethyl Oxalate: Similar to Oxalic Acid Ethyl Ester but with methyl groups instead of ethyl groups.
Diethyl Carbonate: An ester of carbonic acid, used as a solvent and in organic synthesis.
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Oxalic Acid Ethyl Ester is unique due to its specific reactivity and applications in the synthesis of oxalate derivatives and its use in various industrial processes.
属性
分子式 |
C23H29FN4O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
3-[2-[4-[(Z)-C-(4-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H29FN4O3/c1-15-18(23(30)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22(26-31)19-6-5-17(24)14-20(19)29/h5-6,14,16,29,31H,2-4,7-13H2,1H3/b26-22- |
InChI 键 |
QGINLGWKFUKWBV-ROMGYVFFSA-N |
手性 SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)O |
规范 SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


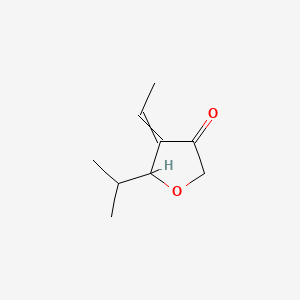
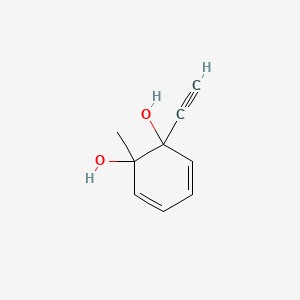
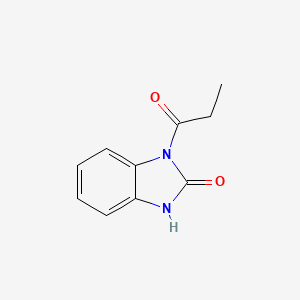
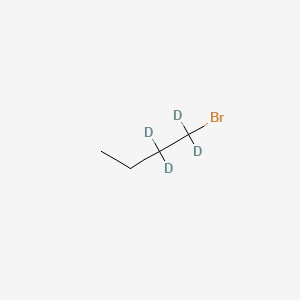
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
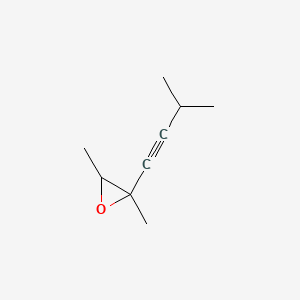
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

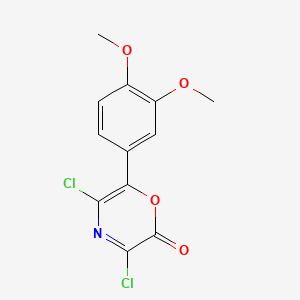
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
